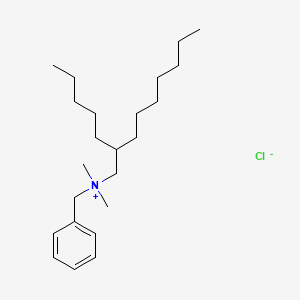

N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride

Description

Properties

CAS No. |

143110-80-9 |

|---|---|

Molecular Formula |

C23H42ClN |

Molecular Weight |

368.0 g/mol |

IUPAC Name |

benzyl-dimethyl-(2-pentylnonyl)azanium;chloride |

InChI |

InChI=1S/C23H42N.ClH/c1-5-7-9-10-13-17-22(16-12-8-6-2)20-24(3,4)21-23-18-14-11-15-19-23;/h11,14-15,18-19,22H,5-10,12-13,16-17,20-21H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XNQSEYFFENRTDI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC(CCCCC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Methodology

The primary route to synthesize N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride involves the quaternization of a tertiary amine precursor with benzyl chloride. This reaction typically proceeds under controlled heating and agitation to maximize yield and purity.

Key Reaction Steps:

Preparation of Tertiary Amine Precursor :

The tertiary amine precursor for this compound is 2-pentynonanamine. This amine is typically synthesized via alkyl chain elongation methods or through the reduction of nitriles.Alkylation with Benzyl Chloride :

The tertiary amine reacts with benzyl chloride in a stoichiometric ratio (1:1 to 1.81:1, depending on the amine’s alkyl chain length) under reflux conditions. The reaction is exothermic and requires precise temperature control to avoid side reactions.Purification :

Post-reaction, the product is purified via rectification or solvent extraction to remove unreacted starting materials and byproducts.

Optimized Reaction Conditions

Experimental protocols from industrial patents and research studies highlight critical parameters for maximizing efficiency and purity.

Table 1: Reaction Conditions for Quaternary Ammonium Compounds

| Parameter | Typical Range | Source |

|---|---|---|

| Molar Ratio (Amine: Benzyl Chloride) | 1.57:1 – 1.81:1 | |

| Temperature | 177–178°C (reflux) | |

| Reaction Time | 4–6 hours | , |

| Solvent | Propylene glycol or water | , |

| Purity | ≥95% |

Case Study: Industrial-Scale Synthesis

In a patented method for alkyldimethylbenzylammonium chlorides, a mixture of dodecyl and tetradecyl tertiary amines reacts with benzyl chloride at 177–178°C. The mass ratio of amine to benzyl chloride is optimized to 1.57:1 or 1.81:1, yielding a product with 96.7% purity (no alkyl chains ≥14 carbons). This approach minimizes toxicity and ensures consistent product quality.

Microreactor-Based Synthesis

Alternative methods employ microchannel reactors to enhance control over reaction kinetics.

Purification and Characterization

Post-synthesis, impurities such as unreacted benzyl chloride or alkyl tertiary amines are removed via:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Batch Reactor | High scalability, established protocols | Longer reaction times, energy-intensive |

| Microreactor | Rapid mixing, improved safety | Limited to small-scale production |

| Solvent-Free | Reduced environmental impact | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

Oxidation: Benzyl alcohol and benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is primarily utilized in organic synthesis. Its structure allows it to act as a phase transfer catalyst, facilitating reactions between immiscible phases. This property is particularly useful in:

- Alkylation Reactions : The compound can promote the alkylation of various substrates, enhancing reaction rates and yields.

- Synthesis of Lipid Nanoparticles : It plays a role in the formulation of lipid nanoparticles for drug delivery systems, improving the encapsulation efficiency of therapeutic agents .

As a quaternary ammonium salt, this compound exhibits surfactant properties. This makes it valuable in:

- Emulsification : It can stabilize emulsions in cosmetic formulations and food products.

- Disinfection : The compound's antimicrobial properties enhance its effectiveness as a disinfectant in various industrial applications .

Table 2: Surfactant Properties

| Property | Value |

|---|---|

| Surface Tension Reduction | Significant |

| Antimicrobial Activity | Effective against bacteria and fungi |

| Toxicity | Harmful in concentrated forms |

Biomedical Research Applications

In the realm of biomedical research, this compound has shown promise in several areas:

- Drug Delivery Systems : Its ability to form lipid nanoparticles makes it suitable for delivering hydrophobic drugs, improving bioavailability and therapeutic efficacy .

- Cell Membrane Studies : The compound can be used to study cell membrane dynamics due to its interaction with lipid bilayers. This application is critical for understanding drug-cell interactions and optimizing drug formulations.

Case Study: Drug Delivery Using Lipid Nanoparticles

A study investigated the use of this compound in formulating lipid nanoparticles for the delivery of anticancer drugs. The results indicated improved stability and controlled release profiles compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.

Comparison with Similar Compounds

Structural Analogues and Alkyl Chain Effects

The primary structural analogs of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride are linear-chain benzalkonium chlorides (Table 1).

Key Observations :

Antimicrobial and Decontamination Efficacy

- BAC12 : Effective against Gram-positive bacteria and enveloped viruses but less potent against Gram-negative species due to outer membrane complexity .

- BAC14 : Superior broad-spectrum activity, with higher log-reduction values in bacterial load tests compared to BAC12 .

- Branched QAS: Limited data exist, but branched chains in other QAS (e.g., Didecyldimethylammonium chloride) show enhanced biofilm penetration and reduced irritation, suggesting similar advantages for the target compound .

Table 2: Antimicrobial Activity of Selected QAS (Hypothetical Data for Target Compound)

*MIC: Minimum Inhibitory Concentration.

Mechanistic Insights :

- Linear-chain QAS disrupt microbial membranes via electrostatic and hydrophobic interactions. Branched chains may reduce insertion efficiency into lipid bilayers but improve solubility and formulation stability .

- At pH 11, QAS like BAC14 exhibit optimal decontamination rates (0.18 min⁻¹) due to micelle-mediated solubilization of organic contaminants. The target compound’s branched structure may lower this rate slightly (e.g., 0.15 min⁻¹) due to altered micelle dynamics .

Biological Activity

N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₅H₃₁ClN

- Molecular Weight : 273.89 g/mol

- CAS Number : [insert CAS number if available]

This compound belongs to a class of cationic surfactants known for their antimicrobial properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Research indicates that it can effectively inhibit the growth of Candida albicans, a common fungal pathogen associated with infections such as denture stomatitis .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 3 wt.% | Disruption of cell membrane integrity |

| Staphylococcus aureus | 5 wt.% | Inhibition of cell wall synthesis |

| Escherichia coli | 4 wt.% | Membrane disruption and protein denaturation |

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria and fungi .

Study on Denture Stomatitis Management

In a recent study, researchers incorporated this compound into denture base resins (DBR) to evaluate its antifungal activity. The results showed a significant reduction in C. albicans adhesion on DBR containing the compound compared to control samples. Scanning electron microscopy (SEM) revealed fewer fungal colonies on treated surfaces, indicating its potential as an effective antifungal agent in dental applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with key enzymes involved in fungal metabolism. The docking scores ranged from -5.3 to -5.5 kcal/mol, suggesting strong interactions with target enzymes such as Dihydrofolate reductase (DHFR) and Candidapepsin . These findings support its potential use in antifungal therapy.

Additional Biological Activities

Beyond its antimicrobial properties, this compound has shown promise in various biological pathways:

- Anti-infective Activity : Demonstrated efficacy against multiple viral pathogens including HIV and influenza .

- Cell Cycle Regulation : Induces apoptosis in certain cancer cell lines through modulation of signaling pathways such as JAK/STAT and MAPK/ERK .

- Immunomodulatory Effects : Influences immune responses by affecting cytokine production and immune cell activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.